2H-Pyran-2,6(3H)-dione
Overview
Description
2H-Pyran-2,6(3H)-dione is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom and two carbonyl groups at positions 2 and 6. This compound is notable for its role in various chemical reactions and its presence in numerous natural products and synthetic derivatives.
Mechanism of Action
Target of Action
It’s known that this compound can react with a variety of reagents, leading to the formation of different derivatives .
Mode of Action
The mode of action of 2H-Pyran-2,6(3H)-dione involves its reaction with various reagents. For instance, 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one condensed with N,N-dimethylformamide dimethyl acetal yields the enaminone. This enaminone then reacts with different reagents to afford pyridine derivatives, benzofuranoylpyranes, pyranylpyranes, pyranylpyrazole, and pyranylisoxazole .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Molecular Mechanism
It is believed that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-Pyran-2,6(3H)-dione can be synthesized through various methods, including the ring-expansion of monocyclopropanated furans and pyrroles. This process involves a cyclopropylcarbinyl cation rearrangement, leading to the selective cleavage of the endocyclic cyclopropane bond . Another method involves the formal oxa-[3 + 3] cycloaddition of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds, mediated by ammonium acetate .
Industrial Production Methods: Industrial production of this compound typically involves scalable and eco-friendly synthetic routes. The use of green catalysts like ammonium acetate and microwave-assisted synthesis are common practices to ensure efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2,6(3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in cycloaddition reactions, such as the formal oxa-[3 + 3] cycloaddition .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic and electrophilic substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products: The reactions of this compound typically yield highly functionalized derivatives, such as tetrahydropyridine and dihydro-2H-pyran derivatives .
Scientific Research Applications
2H-Pyran-2,6(3H)-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: A related compound used in the synthesis of tetrahydropyranyl ethers.
4H-Chromene-3-carbaldehyde: Another compound involved in oxa-[3 + 3] cycloaddition reactions.
Uniqueness: 2H-Pyran-2,6(3H)-dione stands out due to its ability to undergo selective ring-expansion and rearrangement reactions, leading to the formation of highly functionalized derivatives. This makes it a valuable compound in both synthetic organic chemistry and drug development .
Properties
IUPAC Name |
3H-pyran-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-2-1-3-5(7)8-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIUWAVTBADRJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341605 | |
Record name | 2H-Pyran-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-95-4 | |
Record name | 2H-Pyran-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dihydro-2H-pyran-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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